molecular formula C18H31NO B1437326 N-Hexyl-3-(hexyloxy)aniline CAS No. 1040682-59-4

N-Hexyl-3-(hexyloxy)aniline

Cat. No.: B1437326
CAS No.: 1040682-59-4
M. Wt: 277.4 g/mol
InChI Key: XOICMBZRPUDMHT-UHFFFAOYSA-N
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Description

N-Hexyl-3-(hexyloxy)aniline is an organic compound with the molecular formula C18H31NO and a molecular weight of 277.45 g/mol . This compound is characterized by the presence of a hexyl group attached to the nitrogen atom and a hexyloxy group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-Hexyl-3-(hexyloxy)aniline plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with N-acetyltransferase 1 (NAT-1), an enzyme involved in the detoxification of aniline-based compounds . The interaction between this compound and NAT-1 leads to the N-acetylation of the compound, which enhances its detoxification and reduces its toxicity

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In HaCaT skin cells, the compound has been observed to upregulate NAT-1 activity, leading to increased detoxification and reduced toxicity This suggests that this compound may have protective effects on skin cells by promoting the metabolism and clearance of toxic compounds

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with NAT-1 and other biomolecules. The compound undergoes N-acetylation by NAT-1, which enhances its detoxification and reduces its toxicity This process involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of this compound, resulting in the formation of an N-acetylated product This modification increases the compound’s solubility and facilitates its excretion from the body

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound is stable at room temperature and has a predicted boiling point of 396.30°C . Its stability and degradation in biological systems may vary depending on factors such as pH, temperature, and the presence of other biomolecules. Long-term studies in in vitro and in vivo settings are needed to assess the potential long-term effects of this compound on cellular function and overall health.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with NAT-1 and other enzymes. The N-acetylation of the compound by NAT-1 is a key step in its detoxification and clearance from the body This process involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of this compound, resulting in the formation of an N-acetylated product

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility, binding to transporters and binding proteins, and interactions with cellular membranes. The compound’s solubility is enhanced by its N-acetylation, which facilitates its excretion from the body Additionally, this compound may interact with specific transporters and binding proteins that influence its localization and accumulation within cells and tissues

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the N-acetylation of this compound may influence its localization within the cell and its interactions with other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexyl-3-(hexyloxy)aniline can be synthesized through a multi-step process involving the reaction of aniline derivatives with hexyl halides under specific conditions. One common method involves the alkylation of 3-(hexyloxy)aniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-3-(hexyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-3-(hexyloxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexyl-3-(hexyloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-3-(hexyloxy)benzene
  • N-Hexyl-3-(hexyloxy)phenol
  • N-Hexyl-3-(hexyloxy)aniline derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both hexyl and hexyloxy groups. These features confer distinct chemical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3-hexoxy-N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-3-5-7-9-14-19-17-12-11-13-18(16-17)20-15-10-8-6-4-2/h11-13,16,19H,3-10,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOICMBZRPUDMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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